
(3-Bromo-5-chloro-2-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-5-chloro-2-methoxyphenyl)methanol: is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of phenol, where the phenyl ring is substituted with bromine, chlorine, and methoxy groups, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chloro-2-methoxyphenyl)methanol typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions: (3-Bromo-5-chloro-2-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: The major products include (3-Bromo-5-chloro-2-methoxyphenyl)aldehyde or (3-Bromo-5-chloro-2-methoxyphenyl)carboxylic acid.
Reduction: The major products include the corresponding dehalogenated compounds.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Chemistry: (3-Bromo-5-chloro-2-methoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
作用機序
The mechanism of action of (3-Bromo-5-chloro-2-methoxyphenyl)methanol depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
- 3-Bromo-5-chloro-2-methylaniline
- 3-Bromo-5-chlorosalicylaldehyde
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
Comparison: (3-Bromo-5-chloro-2-methoxyphenyl)methanol is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, along with a methoxy group and a methanol group. This combination of substituents imparts distinct chemical properties, making it different from other similar compounds. For example, 3-Bromo-5-chloro-2-methylaniline lacks the methoxy and methanol groups, while 3-Bromo-5-chlorosalicylaldehyde has an aldehyde group instead of a methanol group .
特性
分子式 |
C8H8BrClO2 |
|---|---|
分子量 |
251.50 g/mol |
IUPAC名 |
(3-bromo-5-chloro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3,11H,4H2,1H3 |
InChIキー |
ANSSPNJBAYQWRK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Br)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Phenylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13569590.png)
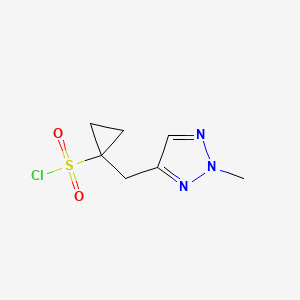

![3-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13569609.png)
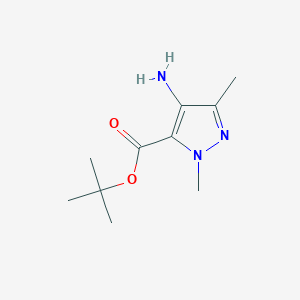

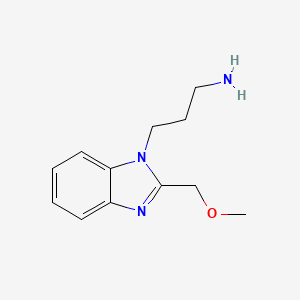
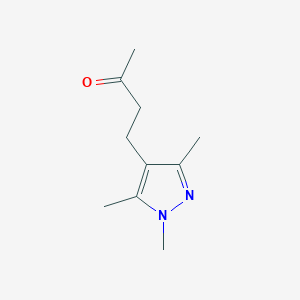
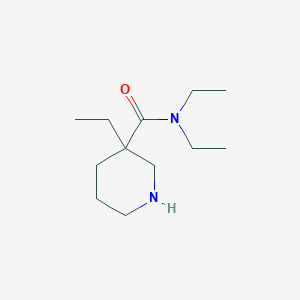
![(3AR,4S,6AS)-5-(Tert-butoxycarbonyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-C]pyrrole-4-carboxylic acid](/img/structure/B13569644.png)
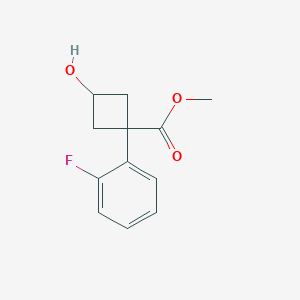
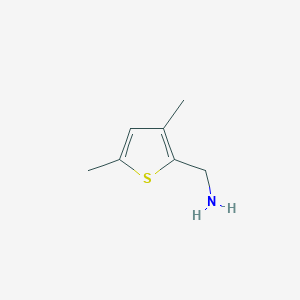

![3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoicacid](/img/structure/B13569666.png)
